N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a propan-2-yl chain bearing a 1-benzofuran-2-yl moiety, while position 5 of the oxazole is substituted with a furan-2-yl group. Synthesis routes for analogous compounds (e.g., Ceapins) involve carbodiimide-mediated coupling of oxazole-3-carboxylic acids with amine derivatives, followed by purification via chromatography .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(9-14-10-13-5-2-3-6-16(13)24-14)20-19(22)15-11-18(25-21-15)17-7-4-8-23-17/h2-8,10-12H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWAAPYDJREDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and furan intermediates, followed by their coupling with an oxazole derivative.
Benzofuran Synthesis: Benzofuran derivatives can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohols with aldehydes or ketones.
Furan Synthesis: Furans can be prepared by the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Oxazole Synthesis: Oxazoles are typically synthesized through the cyclization of α-haloketones with amides.
The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxazole ring can produce 2-amino-5-(furan-2-yl)oxazole .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic rings can contribute to the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s heterocyclic rings can also interact with cellular receptors, modulating signaling pathways involved in disease processes .
Comparison with Similar Compounds
Ceapin Derivatives (Ceapin-A4, Ceapin-A5)
Structural Differences :
Key Comparisons :
- Substituent Effects: The target compound replaces the pyrazole ring in Ceapins with a benzofuran-propan-2-yl group.
- Biological Activity : Ceapins modulate UPR by inhibiting ATF6α signaling. The benzofuran variant may exhibit distinct selectivity due to differences in aromatic stacking or hydrogen bonding.
SKL2001 (Wnt/β-Catenin Agonist)
Structural Differences :
Key Comparisons :
- Linker and Substituent : SKL2001 uses an imidazole-propyl group instead of benzofuran-propan-2-yl. The imidazole’s basicity and hydrogen-bonding capacity enhance interactions with Wnt pathway proteins.
- Lipophilicity : The benzofuran group increases logP compared to SKL2001, possibly improving membrane permeability but reducing aqueous solubility.
Benzothiophene Analogs
Structural Differences :
Key Comparisons :
- Heteroatom Effects : Benzothiophene (sulfur) vs. benzofuran (oxygen) alters electronic density and metabolic stability. Sulfur’s larger atomic size may enhance hydrophobic interactions but increase susceptibility to oxidative metabolism.
5-MAPB and Related Benzofuran Derivatives
Key Comparisons :
- Functional Groups : 5-MAPB lacks the oxazole-carboxamide moiety but shares the benzofuran-propan-2-amine backbone. The absence of the oxazole ring in 5-MAPB shifts its activity toward serotonin receptor modulation, highlighting the critical role of the oxazole-carboxamide in target specificity.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituent | Biological Target | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | 1,2-Oxazole-3-carboxamide | Benzofuran-propan-2-yl | UPR, Potential kinase | 3.8 |
| Ceapin-A4 | 1,2-Oxazole-3-carboxamide | Benzyl-pyrazole | ATF6α (UPR) | 2.9 |
| SKL2001 | 1,2-Oxazole-3-carboxamide | Imidazole-propyl | Wnt/β-catenin | 2.5 |
| Benzothiophene Analog | 1,2-Oxazole-3-carboxamide | Benzothiophene-propan-2-yl | Undisclosed | 4.1 |
| 5-MAPB | Propan-2-amine | Benzofuran | Serotonin receptors | 2.2 |
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzofuran moiety enhances aromatic interactions in hydrophobic binding pockets, while the propan-2-yl linker adds conformational flexibility. This contrasts with rigid pyrazole or imidazole groups in Ceapins and SKL2001, respectively .
- Metabolic Stability : Benzofuran derivatives may exhibit longer half-lives than benzothiophene analogs due to reduced oxidative metabolism .
- Therapeutic Potential: Unlike 5-MAPB, which targets neurotransmitter receptors, the oxazole-carboxamide core suggests kinase or UPR-related applications, warranting further mechanistic studies .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 336.3 g/mol. Its structure includes a benzofuran moiety, an oxazole ring, and a carboxamide functional group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₄ |
| Molecular Weight | 336.3 g/mol |
| CAS Number | 2034558-83-1 |
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets including enzymes and receptors. The benzofuran ring enhances hydrophobic interactions, while the oxazole moiety may participate in hydrogen bonding, facilitating binding to target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The mechanism involves the activation of caspase pathways and modulation of p53 expression levels, leading to programmed cell death.
Case Study: Apoptosis Induction
In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range. Flow cytometry analysis confirmed that the compound effectively induced apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Similar benzofuran derivatives have been reported to possess significant antifungal activity against strains like Candida krusei and Aspergillus niger. While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy in this area.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| Doxorubicin | Anticancer | 0.15 - 0.25 |
| N-[1-(benzofuran)] derivatives | Antimicrobial | Varies |
| N-[1-(benzofuran)] oxadiazole derivatives | Anticancer (MCF7) | 0.65 - 2.41 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
